2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol
Overview
Description
2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C12H16ClN3O3. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol typically involves the reaction of 2-chloro-4-nitroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of piperazine attacks the chloro group of 2-chloro-4-nitroaniline, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of high-purity reagents to ensure maximum yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, plastics, and other materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also interact with receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol
- 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]methanol
Uniqueness
2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol is unique due to its specific substitution pattern and the presence of both a nitro group and an ethanol moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c13-11-9-10(16(18)19)1-2-12(11)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOGHWZVDGBXNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336711 | |
Record name | 2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312269-35-5 | |
Record name | 2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.